4,4'-Dichloro-2,2'-bipyridine
Overview
Description
4,4'-Dichloro-2,2'-bipyridine is a chemical compound that is part of the bipyridine family. Bipyridines are heterocyclic compounds with a wide range of applications due to their redox activity and electrochromic properties. They are often used as building blocks for multifunctional materials that exhibit chromism, responding to changes in solvent, medium, or environment .
Synthesis Analysis
The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-dichloro-2,2'-bipyridine, can be achieved through a dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation using bases such as LDA or t-BuLi has been proposed. The process yields various halogenated bipyridines, with the structures confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 4,4'-dichloro-2,2'-bipyridine has been studied through X-ray crystallography. The compound forms hydrogen-bonded chains in the crystalline state, with the nature of the hydrogen bonds varying depending on the methyl substitution pattern on the bipyridyl moiety . Additionally, the crystal structures of various complexes of 4,4'-dichloro-2,2'-bipyridine have been determined, providing insights into the coordination behavior and the influence of substituents on the optical properties .
Chemical Reactions Analysis
The reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. For example, when coordinated to a [Ru]2+ center, the chlorine atoms become more susceptible to nucleophilic displacement, as opposed to when the compound is uncoordinated. Computational studies have supported these observations, suggesting that the positive charge of the complex lowers the activation barrier for nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-dichloro-2,2'-bipyridine and its derivatives have been characterized by various techniques, including IR, UV-vis, and NMR spectroscopy. Dichromates of 4,4'-bipyridine have been prepared, and their structures have been analyzed, revealing interactions between the protonated organic bases and the dichromate anions . The photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines have also been investigated, showing luminescence from 3MLCT levels and redox processes centered on the Ir-C bond .
Scientific Research Applications
Reactivity and Coordination Chemistry
4,4'-Dichloro-2,2'-bipyridine (bipy-Cl2) exhibits significant changes in reactivity upon coordination to metal centers like ruthenium and rhodium. The coordination makes the chlorine atoms susceptible to nucleophilic displacement, which is not observed when bipy-Cl2 is uncoordinated. This property has implications for synthesizing various metal-organic compounds and understanding the reactivity of coordinated chloro-bipyridines (Adamczak, Howard, & Wheeler, 2019).
Electrochromic and Redox Activity
Mono- and di-quaternized derivatives of 4,4'-bipyridine, including 4,4'-Dichloro-2,2'-bipyridine, are utilized for their redox activity and electrochromic properties. These derivatives are key in developing multifunctional chromic materials/compounds, displaying phenomena like chromism and are used in solvent-/medium- and environment-responsive applications (Papadakis, 2019).
Supramolecular Chemistry
4,4'-Dichloro-2,2'-bipyridine plays a role in the formation of supramolecular structures. Its interaction with other chemical entities can lead to the formation of novel molecular chains and zigzag tapes, which are integral in crystal engineering (Zaman, Tomura, & Yamashita, 1999).
Luminescence and Liquid Crystals
The compound is involved in synthesizing luminescent lamellar liquid crystals. These crystals exhibit tunable red and blue emissions and are used in various applications, including display technologies and light-emitting diodes (Pucci et al., 2003).
Photovoltaic Applications
4,4'-Dichloro-2,2'-bipyridine derivatives are used in the development of photovoltaic applications. Their coordination with metals like ruthenium and their interaction with semiconductor surfaces have been studied to enhance the efficiency of solar cells (Heimer et al., 1996).
Cancer Research
In cancer research, derivatives of 4,4'-Dichloro-2,2'-bipyridine, specifically its analogs, have shown increased effectiveness in inducing apoptosis in cancer cell lines compared to traditional drugs like cisplatin (Vo et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-chloropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRTSGCWBPLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170096 | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dichloro-2,2'-bipyridine | |
CAS RN |
1762-41-0 | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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